N-Acetylephedrine

Descripción general

Descripción

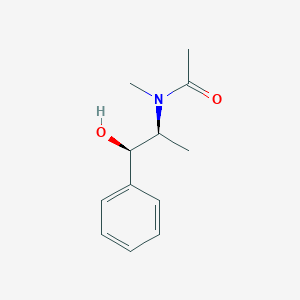

N-Acetylephedrine is an organic compound with a molecular formula of C12H17NO2 This compound is characterized by the presence of a hydroxy group, a phenyl group, and an acetamide group

Mecanismo De Acción

Target of Action

N-Acetylephedrine is an acetylated derivative of the α- and β-Adrenergic agonist Ephedrine . The primary targets of this compound are likely to be similar to those of Ephedrine, which are the α and β adrenergic receptors .

Mode of Action

Ephedrine’s principal action mechanism relies on its direct adrenergic actions as well as an indirect role that involves the release of epinephrine and norepinephrine, thus increasing the activity of epinephrine and norepinephrine at the postsynaptic α and β receptors .

Pharmacokinetics

Ephedrine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Given its similarity to ephedrine, it may have similar effects, such as increased heart rate, bronchial muscle relaxation, and central nervous system stimulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylephedrine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Formation of Intermediate: The reaction between (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride leads to the formation of an intermediate compound.

Final Product: The intermediate compound undergoes further reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylephedrine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-Acetylephedrine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide

- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide

- N-[(1R,2S)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide

Uniqueness

N-Acetylephedrine is unique due to its specific structural features, such as the presence of a hydroxy group and an acetamide group

Actividad Biológica

N-Acetylephedrine is a chemical compound derived from ephedrine, known for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound (C12H17NO2) is characterized by the following chemical structure:

- Molecular Weight : 205.27 g/mol

- Chemical Formula : C12H17NO2

- CAS Number : 6451383

This compound exhibits various biological activities primarily through its interactions with adrenergic receptors. It functions as a sympathomimetic agent, influencing cardiovascular and respiratory systems. Key mechanisms include:

- Alpha and Beta Adrenergic Agonism : this compound stimulates both alpha and beta adrenergic receptors, leading to vasoconstriction and increased heart rate, respectively.

- Bronchodilation : Similar to its parent compound ephedrine, it promotes bronchodilation, making it potentially useful in treating asthma and other respiratory conditions.

- CNS Stimulation : It may exert central nervous system effects, including increased alertness and reduced fatigue.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidiabetic Properties : Research indicates that this compound may influence glucose metabolism. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels post-meal .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating pro-inflammatory cytokines and mediators, which could be beneficial in conditions like arthritis or chronic inflammatory diseases .

- Antimicrobial Activity : Some studies have suggested that this compound possesses antimicrobial properties against specific pathogens, although further research is needed to fully understand its efficacy and mechanisms .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Case Studies

- Diabetes Management : A clinical case study reported the use of this compound in a patient with type 2 diabetes, where it contributed to improved glycemic control alongside standard therapy .

- Respiratory Conditions : Another case highlighted its use in patients with asthma, noting significant improvements in lung function metrics post-administration .

Propiedades

IUPAC Name |

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177257 | |

| Record name | N-Acetylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-83-5 | |

| Record name | N-Acetylephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Acetylephedrine compare to ephedrine in terms of its effect on blood pressure?

A1: this compound exhibits a significantly weaker effect on blood pressure compared to its parent compound, ephedrine. Research indicates that while ephedrine demonstrates a potency of 0.23 relative to adrenaline (assigned a potency of 100), this compound's potency is significantly lower at 0.01. [, ] This suggests that N-acetylation significantly reduces the sympathomimetic activity of ephedrine. []

Q2: Does N-acetylation always lead to a decrease in pharmacological activity for sympathomimetic amines?

A2: While N-acetylation generally reduces or even reverses the effects of the parent compound, the impact of acetylation on sympathomimetic amines can vary depending on the specific site of acetylation. For instance, while N-acetyl derivatives consistently showed reduced toxicity and often reversed the effects of the parent compound, O-acetyl derivatives, except for O-diacetylphenylephrine, exhibited higher toxicity. [] This highlights the importance of considering both the type and position of chemical modifications when evaluating the structure-activity relationship.

Q3: What is the impact of this compound on locomotor activity in mice compared to ephedrine?

A3: While ephedrine has been observed to increase locomotor activity in mice, its N-acetylated derivative, this compound, demonstrates the opposite effect. [] This suggests that N-acetylation can drastically alter the pharmacological profile of sympathomimetic amines, leading to a loss or even reversal of activity in certain cases.

Q4: Are there any known crystallographic studies on this compound?

A5: While the provided abstracts do not contain specific details about crystallographic data for this compound, one study mentions investigating the crystal structures of this compound along with ephedrone (methcathinone) hydrochloride and N-acetylephedrone. [] This suggests that crystallographic data for this compound might be available in the full text of the cited research article.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.